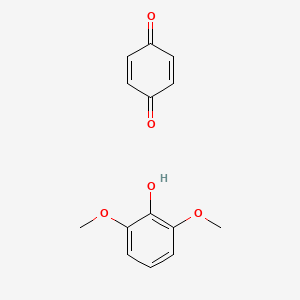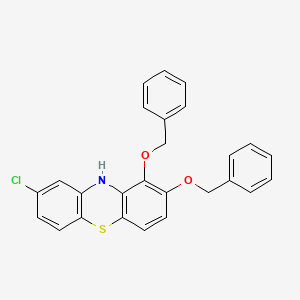
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with benzyloxy and chloro substituents, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine derivatives with sulfur.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate activating agents.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine involves its interaction with various molecular targets:
Molecular Targets: It may interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: The compound may modulate neurotransmitter release and receptor activity, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Similar in structure and used for similar therapeutic purposes.
Fluphenazine: A phenothiazine with a different substitution pattern, used as an antipsychotic.
Uniqueness
1,2-Bis(benzyloxy)-8-chloro-10H-phenothiazine is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other phenothiazines. Its benzyloxy groups and chloro substituent may enhance its lipophilicity and receptor binding affinity, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Numéro CAS |
823802-27-3 |
|---|---|
Formule moléculaire |
C26H20ClNO2S |
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
8-chloro-1,2-bis(phenylmethoxy)-10H-phenothiazine |
InChI |
InChI=1S/C26H20ClNO2S/c27-20-11-13-23-21(15-20)28-25-24(31-23)14-12-22(29-16-18-7-3-1-4-8-18)26(25)30-17-19-9-5-2-6-10-19/h1-15,28H,16-17H2 |
Clé InChI |
JOBNETVAIAFYAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)SC4=C(N3)C=C(C=C4)Cl)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


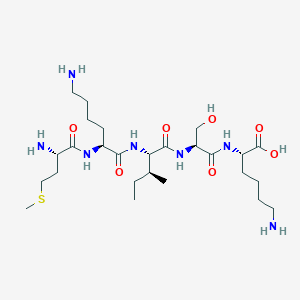

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
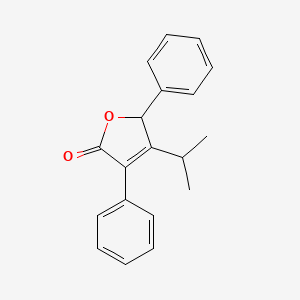
![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)

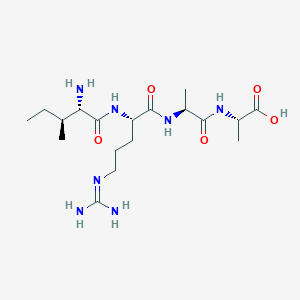
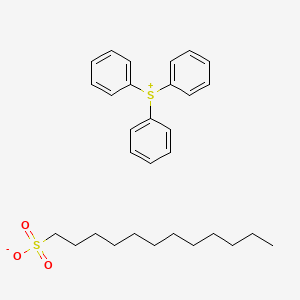
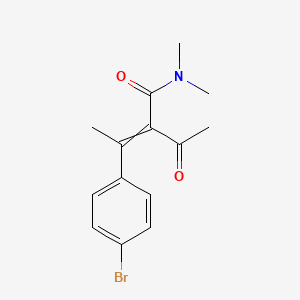
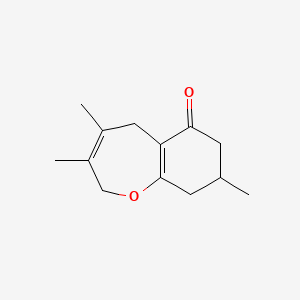
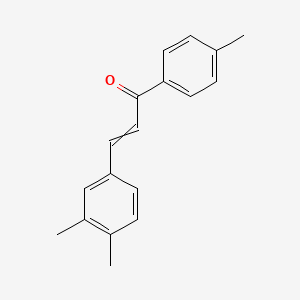
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
